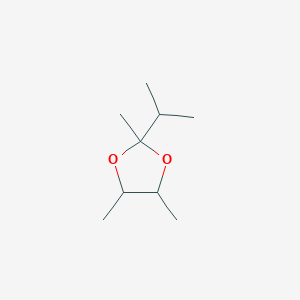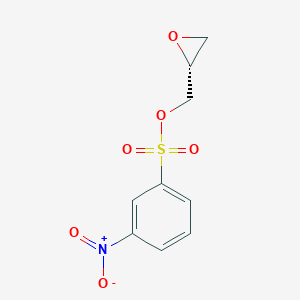
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl’ is a chemical compound that belongs to the class of phosphine ligands. It is commonly abbreviated as ‘dcBODIPY’ and has been widely used in various scientific research applications. The compound is known for its unique chemical properties, which make it suitable for a wide range of applications in the field of chemistry.
Mécanisme D'action
The mechanism of action of ‘dcBODIPY’ is not fully understood. However, it is believed that the compound acts as a strong electron donor, which makes it suitable for use as a ligand in transition metal catalysis reactions. Additionally, ‘dcBODIPY’ has been shown to exhibit unique photophysical properties, which make it suitable for use in the synthesis of luminescent materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of ‘dcBODIPY’. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using ‘dcBODIPY’ in lab experiments include its high purity, ease of synthesis, and unique chemical properties. However, the limitations of using ‘dcBODIPY’ include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research involving ‘dcBODIPY’. These include the synthesis of new derivatives of the compound, which exhibit enhanced chemical and photophysical properties. Additionally, ‘dcBODIPY’ could be used in the synthesis of new materials, which have potential applications in the field of optoelectronics. Finally, ‘dcBODIPY’ could be used as a ligand in new transition metal catalysis reactions, which could lead to the development of new synthetic methodologies.
Méthodes De Synthèse
The synthesis of ‘dcBODIPY’ involves the reaction of 2,6-dimethoxybiphenyl with dicyclobutylphosphine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method is relatively simple and has been used by many researchers to obtain ‘dcBODIPY’ for their experiments.
Applications De Recherche Scientifique
‘dcBODIPY’ has been widely used in various scientific research applications, including organic synthesis, catalysis, and materials science. It is commonly used as a ligand in transition metal catalysis reactions and has been shown to enhance the efficiency of these reactions. Additionally, ‘dcBODIPY’ has been used in the synthesis of luminescent materials, which have potential applications in the field of optoelectronics.
Propriétés
Numéro CAS |
150971-51-0 |
|---|---|
Nom du produit |
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
Formule moléculaire |
C30H40O2P2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
di(cyclobutyl)-[2-[2-di(cyclobutyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C30H40O2P2/c1-31-25-17-7-19-27(33(21-9-3-10-21)22-11-4-12-22)29(25)30-26(32-2)18-8-20-28(30)34(23-13-5-14-23)24-15-6-16-24/h7-8,17-24H,3-6,9-16H2,1-2H3 |
Clé InChI |
LLRKWKNHPMDXHU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
SMILES canonique |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)




![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)




